PCI-27483
説明
Factor VIIa Inhibitor this compound is a reversible small-molecule inhibitor of activated factor VII (factor VIIa) with potential antineoplastic and antithrombotic activities. FVII, a serine protease, becomes activated (FVIIa) upon binding with TF forming the FVIIa/TF complex, which induces intracellular signaling pathways by activating protease activated receptor 2 (PAR-2). Upon subcutaneous administration, factor VIIa inhibitor this compound selectively inhibits factor FVIIa in the VIIa/TF complex, which may prevent PAR-2 activation and PAR2-mediated signal transduction pathways, thereby inhibiting tumor cell proliferation, angiogenesis, and metastasis of TF-overexpressing tumor cells. In addition, this agent inhibits both the extrinsic and intrinsic coagulation cascades, preventing blood clot formation. TF, a blood protein overexpressed on the cell surface of a variety of tumor cell types, may correlate with poor prognosis; PAR-2 (also known as thrombin receptor-like 1) is a G protein-coupled receptor (GPCR) and a protease-activated receptor.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Factor VIIa Inhibito
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJHHCAKBRKCLW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871266-63-6 | |
| Record name | PCI-27483 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871266636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PCI-27483 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PCI-27483 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6073LCU8U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PCI-27483 in Pancreatic Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PCI-27483 is a selective, small-molecule inhibitor of activated Factor VII (FVIIa), a serine protease that plays a critical role in the extrinsic coagulation cascade. In the context of pancreatic cancer, the overexpression of Tissue Factor (TF) is a common feature and is associated with tumor progression, angiogenesis, and a worsened prognosis. This compound exerts its anti-tumor effects by targeting the TF:FVIIa complex, thereby disrupting downstream signaling pathways crucial for tumor growth and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound in pancreatic cancer, summarizing key preclinical data, experimental methodologies, and visualizing the core signaling pathways.
Core Mechanism of Action: Inhibition of the TF:FVIIa Complex
The primary mechanism of action of this compound is the selective inhibition of FVIIa when it is complexed with TF.[1][2] TF, a transmembrane receptor, is the primary initiator of the extrinsic coagulation pathway.[1] In pancreatic cancer cells, the aberrant overexpression of TF leads to the formation of TF:FVIIa complexes on the cell surface. This complex not only triggers the coagulation cascade but also activates intracellular signaling pathways through the G-protein coupled receptor, Protease-Activated Receptor 2 (PAR-2).[1][2] this compound binds to and inhibits the catalytic activity of FVIIa within this complex, thereby preventing the proteolytic activation of PAR-2 and abrogating its downstream signaling.[1]
Downstream Signaling Pathways Affected by this compound
The inhibition of TF:FVIIa-mediated PAR-2 activation by this compound leads to the suppression of multiple downstream signaling cascades that are critical for pancreatic cancer progression.
MAPK/ERK and PI3K/Akt Pathways
In vitro studies using the human pancreatic adenocarcinoma cell line BxPC3, which highly expresses TF, have demonstrated that the TF:FVIIa complex induces the phosphorylation of Mitogen-Activated Protein Kinases (MAPK), specifically ERK1/2, and Akt.[1][2] this compound effectively inhibits this induced phosphorylation.[1][2] The MAPK/ERK and PI3K/Akt pathways are central to cell proliferation, survival, and differentiation, and their inhibition by this compound contributes to its anti-tumor effects.
c-fos Induction
As a downstream effector of the ERK1/2 pathway, the induction of the transcription factor c-fos is also inhibited by this compound in BxPC3 cells.[1] c-fos is an early response gene involved in cell proliferation and differentiation, and its suppression further underscores the anti-proliferative mechanism of this compound.
Regulation of Pro-Angiogenic and Pro-Inflammatory Factors
A key consequence of TF:FVIIa:PAR-2 signaling in pancreatic cancer is the secretion of pro-angiogenic and pro-inflammatory factors, including Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF).[1][3] this compound has been shown to block the TF:FVIIa induced secretion of IL-8 in BxPC3 cells.[1] By inhibiting the production of these critical factors, this compound can suppress angiogenesis and reduce inflammation in the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in pancreatic cancer models.
| In Vivo Efficacy of this compound in BxPC3 Xenograft Model | |
| Dose (subcutaneous, twice daily) | Tumor Growth Inhibition (%) after 15 days |
| 60 mg/kg | 42% |
| 90 mg/kg | 85% |
| Data from AACR 2008 Abstract[1] |
Experimental Protocols
In Vivo Pancreatic Cancer Xenograft Model
A detailed protocol for the in vivo assessment of this compound efficacy is outlined below, based on the available information.
1. Cell Line:
-
BxPC3, a human pancreatic adenocarcinoma cell line with high Tissue Factor expression, is used.[1]
2. Animal Model:
-
CD1 nu/nu mice are utilized for the study.[1]
3. Tumor Implantation:
-
BxPC3 cells are implanted subcutaneously into the mice.[1]
4. Treatment:
-
Once tumors are established, mice are treated with this compound administered subcutaneously twice daily.[1]
-
Control groups receive a vehicle control.
-
Dosages of 60 mg/kg and 90 mg/kg have been evaluated.[1]
5. Monitoring and Endpoints:
-
Tumor growth is monitored over the treatment period (e.g., 15 days).[1]
-
The primary endpoint is the percentage of tumor growth inhibition compared to the control group.[1]
-
At the end of the study, tumors are harvested for further analysis, such as Western blotting, to assess the in vivo inhibition of TF:FVIIa-induced signaling events.[1]
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in pancreatic cancer.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for evaluating this compound.
Conclusion
This compound represents a targeted therapeutic approach for pancreatic cancer that leverages the common overexpression of Tissue Factor in this malignancy. Its mechanism of action is centered on the inhibition of the TF:FVIIa complex, leading to the disruption of key downstream signaling pathways, including MAPK/ERK and PI3K/Akt, and a reduction in the secretion of pro-angiogenic and pro-inflammatory factors. Preclinical studies have demonstrated significant in vivo efficacy in inhibiting tumor growth in pancreatic cancer xenograft models. While clinical trials have been conducted, the preclinical data provides a strong rationale for the continued investigation of TF:FVIIa pathway inhibitors in pancreatic cancer, potentially in combination with other therapeutic agents. Further research to obtain more detailed quantitative data, such as IC50 values and comprehensive proteomic analyses, would provide deeper insights into the nuanced effects of this compound.
References
PCI-27483: A Technical Guide to its Role in the Inhibition of Tumor Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCI-27483 is a potent and selective small-molecule inhibitor of activated Factor VII (FVIIa), a serine protease that, in complex with Tissue Factor (TF), plays a critical role in both coagulation and intracellular signaling. The overexpression of Tissue Factor in various solid tumors is associated with tumor progression, angiogenesis, and metastasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the inhibition of tumor angiogenesis. The document details the signaling pathways affected by this compound, summarizes key preclinical data, and provides comprehensive experimental protocols for the evaluation of its anti-angiogenic and anti-tumor effects.
Introduction to Tumor Angiogenesis and the Tissue Factor Pathway
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth, invasion, and metastasis. Tumors stimulate angiogenesis by secreting various growth factors, with Vascular Endothelial Growth Factor (VEGF) being one of the most prominent. The Tissue Factor (TF):Factor VIIa (FVIIa) complex is a key initiator of the extrinsic coagulation cascade and also functions as a potent signaling complex in cancer biology. Upon binding of FVIIa to TF, which is frequently overexpressed on the surface of tumor cells, a signaling cascade is initiated through the activation of Protease-Activated Receptor 2 (PAR-2). This leads to the activation of downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, culminating in the transcription of genes involved in cell proliferation, survival, and angiogenesis, such as Interleukin-8 (IL-8) and VEGF.
Mechanism of Action of this compound
This compound is a reversible and selective inhibitor of the catalytic activity of FVIIa. By binding to FVIIa, this compound prevents the TF:FVIIa complex from activating its downstream substrates, including PAR-2. This blockade of PAR-2 activation leads to the inhibition of intracellular signaling cascades that are critical for tumor progression. Specifically, this compound has been shown to inhibit the phosphorylation of ERK1/2 and Akt, which in turn suppresses the induction of c-fos and the secretion of the pro-angiogenic factors VEGF and IL-8 by tumor cells.
Preclinical Efficacy of this compound
The anti-tumor activity of this compound has been demonstrated in several preclinical models of cancer. These studies have shown that this compound can significantly inhibit tumor growth in xenograft models of pancreatic, colorectal, and lung cancer.
Quantitative Data on Tumor Growth Inhibition
| Cell Line | Cancer Type | Animal Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| BxPC3 | Pancreatic Adenocarcinoma | CD1 nu/nu mice | 60 mg/kg, s.c., bid, 15 days | 42% | |
| BxPC3 | Pancreatic Adenocarcinoma | CD1 nu/nu mice | 90 mg/kg, s.c., bid, 15 days | 85% | |
| HCT-116 | Colorectal Carcinoma | CD1 nu/nu mice | 90 mg/kg, s.c., bid, 11 days | 65% | |
| Lewis Lung Carcinoma | Lung Cancer | C57BL/6 mice | 22.5 mg/kg, s.c., bid, 9 days | 45% | |
| Lewis Lung Carcinoma | Lung Cancer | C57BL/6 mice | 45 mg/kg, s.c., bid, 9 days | 48% |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-angiogenic and anti-tumor effects of this compound.
In Vivo Xenograft Tumor Growth Study
This protocol describes the use of a subcutaneous xenograft model to assess the in vivo efficacy of this compound.
Cell Line: BxPC-3 (human pancreatic adenocarcinoma)
Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old.
Procedure:
-
BxPC-3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested during the logarithmic growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.
-
Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.
-
Tumor growth is monitored three times a week by measuring the length (L) and width (W) of the tumor with calipers. Tumor volume is calculated using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=10 mice per group).
-
This compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
The treatment group receives subcutaneous injections of this compound at the desired doses (e.g., 60 mg/kg and 90 mg/kg) twice daily (bid).
-
The control group receives vehicle injections following the same schedule.
-
Tumor volumes and body weights are measured three times per week.
-
After a predetermined treatment period (e.g., 15 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blotting).
Immunohistochemistry for Microvessel Density
This protocol details the staining of tumor sections for the endothelial cell marker CD31 to assess microvessel density (MVD).
Procedure:
-
Excised tumors from the xenograft study are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
5 µm sections are cut and mounted on positively charged slides.
-
Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Endogenous peroxidase activity is blocked by incubating the sections in 3% hydrogen peroxide for 10 minutes.
-
Non-specific binding is blocked with 5% normal goat serum for 30 minutes.
-
Sections are incubated with a primary antibody against CD31 (e.g., rabbit anti-mouse CD31) overnight at 4°C.
-
After washing with PBS, sections are incubated with a biotinylated secondary antibody for 1 hour at room temperature.
-
This is followed by incubation with an avidin-biotin-peroxidase complex for 30 minutes.
-
The signal is developed using a diaminobenzidine (DAB) substrate, resulting in a brown precipitate.
-
Sections are counterstained with hematoxylin.
-
MVD is quantified by counting the number of CD31-positive vessels in several high-power fields (e.g., 200x magnification) per tumor section.
In Vitro Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
Procedure:
-
HUVECs are seeded in a 96-well plate at a density of 5,000 cells per well in endothelial growth medium (EGM-2) and allowed to attach overnight.
-
The medium is then replaced with a basal medium (EBM-2) containing a low concentration of serum (e.g., 0.5% FBS).
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Conditioned medium from cancer cells (e.g., BxPC-3) that have been treated with vehicle or this compound is then added to the HUVECs. Alternatively, recombinant human VEGF can be used as a stimulant.
-
After 48-72 hours of incubation, cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay.
-
Abs
PCI-27483: A Technical Guide to its Chemical Structure, Properties, and Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCI-27483 is a potent and selective, reversible, small-molecule inhibitor of activated Factor VII (FVIIa), a serine protease that plays a critical role in the extrinsic coagulation cascade. Beyond its role in hemostasis, the complex of FVIIa with its receptor, Tissue Factor (TF), initiates intracellular signaling pathways that are implicated in cancer progression, including tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and preclinical and clinical data related to this compound. Detailed experimental methodologies for key assays and visual representations of its mechanism are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic molecule with a complex aromatic structure.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid |
| CAS Number | 871266-63-6 |
| Molecular Formula | C26H24N6O9S |
| Molecular Weight | 596.57 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the Tissue Factor/Factor VIIa (TF/FVIIa) signaling pathway. TF is a transmembrane receptor that is often overexpressed on the surface of various cancer cells and is associated with a poor prognosis.
Upon binding of FVIIa to TF, a catalytic complex is formed that not only initiates the coagulation cascade but also activates Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor. PAR-2 activation triggers downstream signaling cascades, including the MAPK/ERK and Akt pathways, leading to the upregulation of genes involved in cell proliferation, survival, angiogenesis, and metastasis. Key downstream effectors include the induction of c-fos and the secretion of pro-angiogenic and pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF).
This compound selectively and reversibly binds to the active site of FVIIa, preventing its interaction with substrates and subsequent activation of PAR-2. This inhibition blocks the TF/FVIIa-mediated signaling, thereby reducing tumor cell proliferation, angiogenesis, and metastasis.
Preclinical Pharmacology
In Vitro Studies
This compound has demonstrated potent inhibition of TF:FVIIa-induced signaling in various cancer cell lines. In BxPC-3 human pancreatic adenocarcinoma cells, which highly express TF, this compound was shown to inhibit the phosphorylation of ERK1/2 and the subsequent induction of c-fos. Furthermore, it blocked the secretion of IL-8 in both BxPC-3 and MDA-MB-231 breast cancer cells.
In Vivo Studies
The anti-tumor efficacy of this compound has been evaluated in several preclinical animal models.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | CD1 nu/nu mice with BxPC-3 xenografts | 60 mg/kg, s.c., b.i.d. for 15 days | 42% | |
| Pancreatic Cancer | CD1 nu/nu mice with BxPC-3 xenografts | 90 mg/kg, s.c., b.i.d. for 15 days | 85% | |
| Colorectal Carcinoma | CD1 nu/nu mice with HCT-116 xenografts | 90 mg/kg, s.c., b.i.d. for 11 days | 65% | |
| Lewis Lung Carcinoma | C57BL/6 mice with LLC cells | 22.5 mg/kg, s.c., b.i.d. for 9 days | 45% | |
| Lewis Lung Carcinoma | C57BL/6 mice with LLC cells | 45 mg/kg, s.c., b.i.d. for 9 days | 48% |
These studies demonstrate a dose-dependent anti-tumor effect of this compound in various cancer models.
Clinical Studies
A Phase I/II clinical trial (NCT01020006) was conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound in combination with gemcitabine in patients with advanced pancreatic cancer.
Table 3: Key Findings from the Phase I/II Clinical Trial of this compound (NCT01020006)
| Parameter | Value | Reference |
| Patient Population | Locally advanced or metastatic pancreatic cancer | |
| Treatment Regimen | This compound (subcutaneous, b.i.d.) + Gemcitabine | |
| Phase I Dose Escalation | 0.8 mg/kg, 1.2 mg/kg, 1.5 mg/kg | |
| Recommended Phase II Dose | 1.2 mg/kg, s.c., b.i.d. | |
| Median Progression-Free Survival (PFS) | 3.7 months (this compound + Gemcitabine) vs. 1.9 months (Gemcitabine alone) | |
| Median Overall Survival (OS) | 5.7 months (this compound + Gemcitabine) vs. 5.6 months (Gemcitabine alone) | |
| Most Common Adverse Events | Bleeding events (mostly low grade) |
The study concluded that the combination of this compound with gemcitabine was well-tolerated, but did not demonstrate a statistically significant improvement in overall survival. There was a trend towards longer progression-free survival in the combination arm.
Methodological & Application
Application Notes and Protocols for Testing PCI-27483 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCI-27483 is a potent and reversible small-molecule inhibitor of activated Factor VII (FVIIa). Its primary mechanism of action involves the inhibition of the FVIIa/Tissue Factor (TF) complex, a critical initiator of the extrinsic coagulation cascade. Beyond its anticoagulant properties, the FVIIa/TF complex plays a significant role in cancer progression through the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor. Activation of PAR-2 triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which promotes tumor cell proliferation, angiogenesis, and metastasis. This compound, by inhibiting the FVIIa/TF complex, effectively blocks PAR-2 signaling and its pro-tumorigenic effects.
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound. The assays are designed to assess its direct enzymatic inhibition of FVIIa, as well as its impact on downstream cellular processes in cancer cell lines known to overexpress Tissue Factor, such as the pancreatic adenocarcinoma cell line BxPC-3 and the breast cancer cell line MDA-MB-231.
Signaling Pathway of FVIIa/TF and PAR-2 Activation
The following diagram illustrates the signaling cascade initiated by the FVIIa/TF complex and the point of intervention for this compound.
Quantitative Efficacy Data of this compound
The following tables summarize the available quantitative data for the in vitro efficacy of this compound.
| Assay Type | Target | Parameter | Value | Reference |
| Enzymatic Inhibition | FVIIa | IC50 | 61.7 nM |
| Cell-Based Assay | Cell Line | Parameter | Value |
| Inhibition of ERK1/2 Phosphorylation | BxPC-3 | IC50 | Data not publicly available at time of search. |
| Inhibition of IL-8 Secretion | BxPC-3 | IC50 | Data not publicly available at time of search. |
| Inhibition of IL-8 Secretion | MDA-MB-23 |
Troubleshooting & Optimization
How to monitor and interpret increased INR with PCI-27483
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PCI-27483. Our goal is to help you monitor and interpret International Normalized Ratio (INR) changes during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter when monitoring INR in subjects treated with this compound.
Issue: Unexpectedly High INR Value
Symptoms:
-
An INR value significantly above the expected therapeutic range for the administered dose of this compound.
-
Observation of spontaneous bleeding in the subject.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Dosing Error: Incorrect calculation or administration of a higher than intended dose of this compound. | 1. Immediately pause administration of this compound. 2. Verify the dosing calculations and administration protocol. 3. Monitor the subject closely for any signs of bleeding. 4. Consider more frequent INR monitoring until the value returns to the expected range. |
| Individual Subject Variability: Some subjects may exhibit higher sensitivity to this compound. | 1. Review the subject's baseline coagulation parameters. 2. If the high INR is reproducible in the same subject, consider a dose reduction for future experiments with that individual. |
| Concomitant Medications: Administration of other compounds that may affect coagulation. | 1. Review the subject's complete medication and treatment history. 2. If a potential interaction is identified, consider if the concomitant medication is essential. If so, a dose adjustment of this compound may be necessary after careful evaluation. |
| Underlying Coagulopathy: Pre-existing, undiagnosed bleeding disorder in the subject. | 1. Review the subject's health records for any history of bleeding or coagulation disorders. 2. Conduct baseline coagulation tests (e.g., PT, aPTT, platelet count) before administering this compound. |
| Sample Collection/Processing Error: Improper blood sample collection, handling, or processing leading to an erroneous INR result. | 1. Review the blood collection and processing protocol to ensure adherence to best practices. 2. If an error is suspected, collect a new blood sample and repeat the INR measurement. |
Issue: INR Value Lower Than Expected
Symptoms:
-
The INR value is below the anticipated therapeutic range despite the administration of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Dosing Error: Incorrect calculation or administration of a lower than intended dose of this compound. | 1. Verify the dosing calculations and administration protocol. 2. Ensure proper storage and handling of the this compound compound to maintain its potency. |
| Individual Subject Variability: Some subjects may be less sensitive to this compound. | 1. If the low INR is consistently observed in the same subject, a dose escalation may be considered in subsequent experiments, with careful monitoring. |
| Sample Collection Timing: Blood sample for INR measurement was not collected at the optimal time point post-administration. | 1. Review the pharmacokinetic profile of this compound to determine the time of peak plasma concentration. 2. Adjust the blood collection schedule to coincide with the expected peak effect of the drug. In clinical studies, peak INR was often measured 2 hours post-dose.[1] |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it affect INR?
This compound is a selective, small-molecule inhibitor of Factor VIIa, a key enzyme that initiates the extrinsic pathway of the coagulation cascade.[2] By inhibiting Factor VIIa, this compound prolongs the prothrombin time (PT), which is reflected as an increase in the International Normalized Ratio (INR).[1] This elevation in INR is a direct pharmacodynamic effect of the compound.
2. What is the expected therapeutic range for INR with this compound?
In clinical trials, the dose of this compound was often adjusted to target a peak INR between 2.0 and 3.0.[3][4] However, the optimal therapeutic range may vary depending on the specific experimental model and objectives.
3. How does the interpretation of an elevated INR with this compound differ from that with warfarin?
The interpretation of an elevated INR with this compound differs significantly from that with warfarin, a vitamin K antagonist.
| Feature | This compound (Factor VIIa Inhibitor) | Warfarin (Vitamin K Antagonist) |
| Mechanism of Action | Directly and selectively inhibits Factor VIIa.[2] | Inhibits the synthesis of multiple vitamin K-dependent clotting factors (II, VII, IX, and X).[5] |
| Onset of Action | Rapid, with INR increasing within hours of administration.[3] | Slow, taking several days to reach a therapeutic INR as existing clotting factors are gradually depleted.[6] |
| INR Fluctuation | INR levels are closely correlated with the plasma concentration of the drug.[1] | INR can be influenced by dietary vitamin K intake, other medications, and liver function.[7] |
| Effect on Coagulation Cascade | Primarily affects the initiation of the extrinsic pathway. | Affects multiple points in the extrinsic, intrinsic, and common pathways.[8] |
4. What should I do in case of a bleeding event in a subject treated with this compound?
In the event of bleeding, the following steps are recommended:
-
Discontinue this compound administration immediately.
-
Provide supportive care: This may include local hemostatic measures and fluid replacement, depending on the severity and location of the bleeding.
-
Monitor INR and other coagulation parameters closely.
-
Consider a reversal agent: While there is no specific approved reversal agent for this compound, recombinant Factor VIIa (rFVIIa) has been considered as a potential, though non-specific, reversal agent for some anticoagulants.[9] The use of such agents should be carefully considered based on the severity of the bleeding and in consultation with a veterinarian or physician.
5. How frequently should I monitor INR after administering this compound?
The frequency of INR monitoring will depend on the experimental design. For initial dose-finding studies, it is advisable to measure INR at baseline and at several time points post-administration to capture the peak effect and duration of action. In clinical studies, INR was often measured 2 hours after the dose to assess the peak effect.[1] For longer-term studies, less frequent monitoring may be appropriate once a stable dose has been established.
Experimental Protocols
Protocol for INR Monitoring
Objective: To accurately measure the INR in subjects treated with this compound.
Materials:
-
Citrate-containing blood collection tubes (e.g., blue-top tubes)
-
Centrifuge
-
Coagulometer
-
Appropriate thromboplastin reagent and calibrators
Procedure:
-
Blood Collection:
-
Collect a whole blood sample from the subject via clean venipuncture.
-
Ensure the collection tube is filled to the appropriate volume to maintain the correct blood-to-anticoagulant ratio.
-
Gently invert the tube several times to ensure proper mixing with the citrate anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood sample according to the laboratory's standard operating procedure (typically 1500 x g for 15 minutes) to separate the plasma.
-
Carefully aspirate the platelet-poor plasma into a clean, labeled tube.
-
-
INR Measurement:
-
Perform the prothrombin time (PT) test using a calibrated coagulometer according to the manufacturer's instructions.
-
The coagulometer will automatically calculate the INR based on the measured PT, the mean normal PT, and the International Sensitivity Index (ISI) of the thromboplastin reagent.
-
-
Data Recording:
-
Record the INR value, along with the date and time of sample collection and the time of the last this compound administration.
-
Protocol for Factor VIIa Chromogenic Assay
Objective: To measure the activity of Factor VIIa in plasma samples from subjects treated with this compound. This can be a useful adjunct to INR monitoring to directly assess the level of Factor VIIa inhibition.
Materials:
-
Factor VIIa chromogenic assay kit (e.g., from suppliers like Abcam or antibodies-online.com)[1]
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator
-
Calibrated pipettes
-
Platelet-poor plasma samples (prepared as described above)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and controls as described in the kit manufacturer's protocol.[1]
-
-
Assay Procedure:
-
The general principle of this assay involves the ability of Factor VIIa in the sample to activate Factor X to Factor Xa. The amount of Factor Xa generated is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be quantified by measuring the absorbance at 405 nm.[1]
-
Follow the specific steps outlined in the kit manual, which will typically include:
-
Adding standards, controls, and unknown plasma samples to the wells of a microplate pre-coated with an antibody to capture Factor VIIa.
-
Incubating the plate to allow for the binding of Factor VIIa.
-
Washing the plate to remove unbound components.
-
Adding Factor X and a chromogenic substrate.
-
Incubating to allow for the enzymatic reaction to proceed.
-
Stopping the reaction and reading the absorbance at 405 nm.
-
-
-
Data Analysis:
-
Construct a standard curve using the absorbance values of the known standards.
-
Determine the Factor VIIa activity in the unknown samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound in the extrinsic coagulation pathway.
Caption: Troubleshooting workflow for an unexpectedly high INR with this compound.
References
- 1. Factor VIIa (FVIIa) Chromogenic Activity Assay Kit | ABIN612646 [antibodies-online.com]
- 2. ascopubs.org [ascopubs.org]
- 3. tf7.org [tf7.org]
- 4. A Phase 2 Study of this compound, a Factor VIIa Inhibitor in Combination with Gemcitabine for Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjneurology.com [vjneurology.com]
- 6. International Normalized Ratio: Assessment, Monitoring, and Clinical Implications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Phase I/II pharmacokinetic and pharmacodynamic study of this compound, a coagulation factor VIIa (FVIIa) inhibitor, in advanced pancreatic cancer patients receiving treatment with gemcitabine. - ASCO [asco.org]
- 9. Recombinant factor VIIa as an antidote for anticoagulant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing PCI-27483 dosage to minimize bleeding risks
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing PCI-27483 dosage to minimize bleeding risks during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible, small-molecule inhibitor of activated factor VII (FVIIa). FVIIa, when complexed with Tissue Factor (TF), initiates the extrinsic coagulation cascade. This complex also activates Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor, triggering intracellular signaling pathways that promote tumor growth, angiogenesis, and metastasis. By selectively inhibiting FVIIa, this compound blocks both the coagulation cascade and PAR-2-mediated signaling.
Q2: What is the primary pharmacodynamic marker for assessing this compound activity?
A2: The International Normalized Ratio (INR) is the primary pharmacodynamic (PD) marker used to measure the anticoagulant effect of this compound. INR values correlate with plasma concentrations of the inhibitor. In clinical studies, the targeted peak INR was typically 3.0, measured 2 hours post-dose.
Q3: What are the reported bleeding risks associated with this compound administration?
A3: As an inhibitor of a key coagulation factor, this compound carries an inherent risk of bleeding. In clinical trials, the most common adverse events related to its mechanism of action were increased INR and prolonged prothrombin time. More severe bleeding events, such as gastrointestinal hemorrhage, have also been reported. Careful dose selection and monitoring are crucial to mitigate these risks.
Troubleshooting Guide
Problem 1: Observed INR values are significantly higher than the target range, indicating an increased risk of bleeding.
-
Possible Cause: The administered dose of this compound is too high for the subject.
-
Solution:
-
Immediately reduce the dosage of this compound. In a Phase I/II clinical study, dose reductions were required for some patients to maintain the target INR.
-
Increase the frequency of INR monitoring to track the response to the dose adjustment.
-
Observe the subject closely for any clinical signs of bleeding.
-
Refer to the dose-escalation and INR response data from clinical studies to guide dose adjustments (see Table 1).
-
Problem 2: Localized hematoma or bleeding is observed at the subcutaneous injection site.
-
Possible Cause: This can be a direct result of the anticoagulant effect of this compound at the site of administration.
-
Solution:
-
Apply gentle pressure to the injection site after administration.
-
Rotate injection sites to avoid repeated trauma to the same area.
-
Monitor the size of the hematoma. If it expands rapidly or is associated with significant pain, a dose reduction may be necessary, and the subject should be evaluated for systemic bleeding.
-
Problem 3: INR values are consistently below the target therapeutic range, suggesting suboptimal dosing.
-
Possible Cause: The administered dose of this compound is too low to achieve the desired level of anticoagulation and therapeutic effect.
-
Solution:
-
Gradually escalate the dose of this compound. A dose-escalation design was used in clinical trials, with doses ranging from 0.8 mg/kg to 1.5 mg/kg administered twice daily.
-
Monitor INR levels 2 hours post-dose to assess the peak effect of the dose adjustment.
-
Refer to the dose-response data in Table 1 to select an appropriate new dose level.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on INR in a Phase I/II Clinical Study
| This compound Dose (subcutaneous, twice daily) | Mean Peak INR (2 hours post-dose) | Coefficient of Variation (CV) | Number of Patients (n) |
| 0.8 mg/kg | 2.2 | 9% | 7 |
| 1.2 mg/kg | 3.2 | 33% | 6 |
| 1.5 mg/kg | 2.9 | 16% | 3 |
Data from a Phase I/II study in patients with advanced pancreatic cancer receiving gemcitabine.
Table 2: Grade 3 Adverse Events Reported in the Phase I Portion of a Clinical Study of this compound with Gemcitabine
| Adverse Event | Number of Patients (n) |
| Elevated INR | 4 |
| Gastrointestinal Hemorrhage | 1 |
| Anemia | 2 |
| Thrombocytopenia | 1 |
| Elevated aPTT | 1 |
| Neutropenia | 1 |
Data from a study in patients with advanced pancreatic cancer. The total number of enrolled patients in the Phase I portion was 8, with 5 being evaluable.
Experimental Protocols & Visualizations
Signaling Pathway of TF:FVIIa Complex and Inhibition by this compound
The Tissue Factor (TF) and Factor VIIa (FVIIa) complex initiates a signaling cascade through the activation of PAR-2, leading to downstream effects that promote tumor progression. This compound acts as an inhibitor of this complex.
Caption: TF:FVIIa signaling and this compound inhibition.
Experimental Workflow: In Vivo Dosing and Monitoring
This workflow outlines the key steps for administering this compound in a preclinical animal model and monitoring for efficacy and bleeding risk.
Potential off-target effects of PCI-27483 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PCI-27483. The information is tailored for scientists and drug development professionals to address potential issues encountered during experiments.
Overview of this compound
This compound is a potent and selective small-molecule inhibitor of activated Factor VII (FVIIa), a serine protease. When complexed with Tissue Factor (TF), FVIIa initiates the extrinsic coagulation cascade. This complex also plays a role in cell signaling pathways that promote tumor growth, angiogenesis, and metastasis by activating Protease-Activated Receptor 2 (PAR-2). This compound exerts its effects by inhibiting the TF:FVIIa complex, thereby blocking downstream signaling and coagulation.
Recent research has also identified this compound as a selective inhibitor of tumor-associated carbonic anhydrase isoforms IX and XII, suggesting a polypharmacological potential in cancer treatment.
Troubleshooting Guides
Problem 1: Unexpectedly high or low anticoagulant effect in vitro.
Possible Cause:
-
Incorrect drug concentration: Errors in calculating or preparing the working solution of this compound.
-
Plasma source variability: Differences in the quality or handling of plasma used for coagulation assays (e.g., prothrombin time - PT, or activated partial thromboplastin time - aPTT).
-
Assay conditions: Suboptimal temperature, pH, or reagent concentrations in the coagulation assay.
Suggested Solution:
-
Verify Concentration: Re-calculate the required concentration and prepare a fresh stock solution of this compound. Consider having the concentration of the stock solution independently verified.
-
Standardize Plasma: Use a consistent source of pooled normal plasma for all experiments. Ensure proper collection and storage procedures to maintain the integrity of coagulation factors.
-
Optimize Assay Parameters: Calibrate coagulation instruments according to the manufacturer's instructions. Run control samples with known anticoagulants to validate the assay's performance.
Problem 2: Excessive bleeding or hematoma formation in animal models.
Possible Cause:
-
Dose is too high: The administered dose of this compound may be causing systemic anticoagulation beyond the desired therapeutic window.
-
Route of administration: Subcutaneous injection, a common route for this compound, can lead to localized bleeding or hematomas at the injection site.
-
Combined treatments: Co-administration with other agents that affect hemostasis (e.g., certain chemotherapies) can potentiate the bleeding risk.
Suggested Solution:
-
Dose Titration: Perform a dose-response study to determine the optimal therapeutic dose with an acceptable bleeding profile in your specific animal model.
-
Monitor Coagulation: Regularly monitor coagulation parameters such as the International Normalized Ratio (INR) to ensure it remains within the target range. A target INR of 2.0-3.0 has been used in clinical studies.
-
Refine Injection Technique: Use a smaller gauge needle and apply gentle pressure to the injection site post-administration to minimize local bleeding. Vary the injection site to avoid repeated trauma to the same area.
-
Review Combination Therapies: If using this compound in combination, assess the known side effects of the other drugs and consider potential synergistic effects on coagulation.
Problem 3: Inconsistent anti-tumor efficacy in xenograft or syngeneic models.
Possible Cause:
-
Tumor model selection: The level of Tissue Factor (TF) expression in the chosen cancer cell line is crucial for the anti-tumor activity of this compound. Efficacy may be limited in tumors with low or absent TF expression.
-
Drug delivery and pharmacokinetics: Suboptimal dosing frequency or route of administration may result in insufficient drug exposure at the tumor site.
-
Tumor microenvironment: Factors within the tumor microenvironment, other than TF:FVIIa signaling, may be the primary drivers of tumor growth and angiogenesis in your model.
Suggested Solution:
-
Characterize TF Expression: Before initiating in vivo studies, confirm high TF expression in your selected cancer cell line via techniques like immunohistochemistry, western blotting, or flow cytometry.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to correlate plasma concentrations of this compound with its anticoagulant effect (e.g., INR) and anti-tumor activity. The plasma half-life of this compound has been reported to be approximately 7.7 hours.
-
Explore Alternative Models: If results remain inconsistent, consider testing this compound in different TF-expressing tumor models to identify a more responsive system.
Frequently Asked Questions (FAQs)
Q1: Is this compound an inhibitor of Matrix Metalloproteinase-9 (MMP-9)?
A1: No, this is a common misconception. This compound is a selective inhibitor of activated Factor VII (FVIIa). Its mechanism of action is centered on the inhibition of the Tissue Factor:Factor VIIa (TF:FVIIa) complex, which is involved in both blood coagulation and cancer progression.
Q2: What are the primary on-target effects of this compound observed in research?
A2: The primary on-target effects stem from its inhibition of FVIIa. These include:
-
Anticoagulation: Prolongation of prothrombin time (PT) and an increase in the International Normalized Ratio (INR), indicating inhibition of the extrinsic coagulation pathway.
-
Anti-tumor activity: In preclinical models of TF-overexpressing cancers, this compound has been shown to inhibit tumor growth. This is attributed to the blockade of TF:FVIIa-mediated signaling, which can reduce the phosphorylation of Akt and MAPK, and decrease the secretion of pro-angiogenic factors like VEGF and IL-8.
Q3: What are the potential off-target effects or unexpected activities of this compound?
A3: While primarily a selective FVIIa inhibitor, recent evidence suggests this compound possesses polypharmacological properties. A 2024 study identified it as a selective inhibitor of human carbonic anhydrase (CA) isoforms IX and XII. These CAs are tumor-associated and involved in regulating pH, which can impact tumor proliferation and invasion. This dual-targeting mechanism could contribute to its anti-cancer effects and represents a significant off-target activity to consider in experimental design and data interpretation.
Q4: What are the common adverse events associated with this compound in clinical and preclinical studies?
A4: Consistent with its mechanism of action, the most frequently reported adverse events are related to anticoagulation. These include:
-
Increased INR and prolonged prothrombin time.
-
Bleeding events, which are mostly low-grade.
-
Injection site hematoma.
-
In some cases, gastrointestinal hemorrhage has been reported.
Quantitative Data Summary
Table 1: Clinical Trial Adverse Events with ≥20% Difference in Incidence (this compound-gemcitabine vs. Gemcitabine alone)
| Adverse Event | This compound–gemcitabine | Gemcitabine |
| Increased INR | 46% | 0% |
| Injection site hematoma | 38% | 0% |
| Dizziness | 23% | 0% |
| Any-grade bleeding | 65% | 19% |
Data from a Phase 2 study in patients with advanced pancreatic cancer.
Table 2: Dose-Dependent Effect of this compound on International Normalized Ratio (INR)
| This compound Dose | Mean 2-hour post-dose INR |
| 0.8 mg/kg | 2.2 |
| 1.2 mg/kg | 3.2 |
| 1.5 mg/kg | 2.9 |
Data from a Phase 1 study in patients with advanced pancreatic cancer.
Key Experimental Protocols
Protocol 1: In Vitro Prothrombin Time (PT) Assay
Objective: To measure the effect of this compound on the extrinsic coagulation pathway.
Methodology:
-
Prepare a series of dilutions of this compound in a suitable buffer (e.g., DMSO, followed by dilution in saline).
-
Add a small volume of each this compound dilution to pre-warmed citrated human plasma.
-
Incubate the plasma-inhibitor mixture for a specified time at 37°C.
-
Initiate the coagulation cascade by adding a pre-warmed thromboplastin reagent (containing Tissue Factor and calcium).
-
Measure the time to clot formation using a coagulometer.
-
Plot the clotting time (in seconds) or INR against the concentration of this compound.
Protocol 2: Western Blot for Phosphorylated ERK1/2
Objective: To assess the impact of this compound on TF:FVIIa-induced signaling.
Methodology:
-
Culture TF-expressing cells (e.g., BxPC-3 pancreatic cancer cells) to sub-confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with FVIIa to induce TF:FVIIa complex formation and signaling.
-
Lyse the cells at a specified time point post-stimulation.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use appropriate secondary antibodies and a
How to establish a dose-response curve for PCI-27483
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing a dose-response curve for PCI-27483.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, reversible, and selective small-molecule inhibitor of activated Factor VII (FVIIa).[1][2] It is being investigated for its potential antineoplastic and antithrombotic activities.[1] By inhibiting FVIIa, this compound can block the signaling cascade that promotes tumor growth, angiogenesis (the formation of new blood vessels), and metastasis in cancers that overexpress Tissue Factor (TF).[3][4]
Q2: What is the primary mechanism of action for this compound?
A2: The primary mechanism of action for this compound is the inhibition of the FVIIa/Tissue Factor (TF) complex.[3] In many cancer types, TF is overexpressed and, upon binding to FVIIa, it activates the Protease-Activated Receptor 2 (PAR-2).[1] This activation triggers downstream signaling pathways, including the phosphorylation of ERK1/2 and subsequent induction of c-fos, which leads to the secretion of pro-angiogenic and pro-inflammatory factors like Interleukin-8 (IL-8).[3][5] this compound blocks this cascade by inhibiting FVIIa, thereby preventing PAR-2 activation and its downstream effects.[1]
Caption: Signaling pathway of the TF:FVIIa complex and the inhibitory action of this compound.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) of this compound on a Tissue Factor (TF)-expressing cancer cell line, such as BxPC-3 (pancreatic cancer).[3]
Materials:
-
BxPC-3 cells (or another high TF-expressing cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound powder
-
Anhydrous DMSO
-
Sterile 96-well clear-bottom, tissue culture-treated plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Reagent-compatible luminometer or plate reader
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
-
Cell Seeding:
-
Culture BxPC-3 cells until they are in the logarithmic growth phase.
-
Trypsinize and count the cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium). This should be optimized beforehand to ensure cells are in an exponential growth phase at the end of the incubation period.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To mitigate the "edge effect," consider filling the perimeter wells with 100 µL of sterile PBS or medium and not using them for experimental data.[6]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a series of 2x working concentrations of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution.
-
Example: Start with a top concentration of 200 µM (2x). Serially dilute this solution to create a range down to approximately 0.01 µM (2x).
-
Include a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration (e.g., 0.5%) and a "no treatment" control with only medium.
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2x this compound dilutions to the corresponding wells containing 100 µL of medium with cells. This will result in a final volume of 200 µL and the desired 1x drug concentrations.
-
Perform each treatment in triplicate or quadruplicate to ensure statistical validity.
-
-
Incubation:
-
Incubate the plate for 48-72 hours (this duration should be optimized for your specific cell line and assay) at 37°C, 5% CO2.
-
-
Endpoint Measurement (Cell Viability):
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Average the replicate readings for each concentration.
-
Normalize the data: Define the vehicle control as 100% viability (0% inhibition) and a "no cells" or "maximum inhibition" control as 0% viability (100% inhibition).
-
Calculate "% Inhibition" for each concentration: 100 * (1 - (Signal_test - Signal_bkg) / (Signal_vehicle - Signal_bkg))
-
Plot the % Inhibition (Y-axis) against the log of the this compound concentration (X-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[7]
-
Caption: Experimental workflow for generating a dose-response curve for this compound.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on BxPC-3 Cells
| [this compound] (µM) | Log [this compound] | Replicate 1 (% Inhibition) | Replicate 2 (% Inhibition) | Replicate 3 (% Inhibition) | Mean (% Inhibition) | Std. Dev. |
|---|---|---|---|---|---|---|
| 100.000 | 2.00 | 98.5 | 99.1 | 98.8 | 98.8 | 0.30 |
| 33.333 | 1.52 | 95.2 | 96.5 | 94.8 | 95.5 | 0.89 |
| 11.111 | 1.05 | 88.1 | 89.3 | 87.5 | 88.3 | 0.92 |
| 3.704 | 0.57 | 75.4 | 74.2 | 76.1 | 75.2 | 0.96 |
| 1.235 | 0.09 | 49.8 | 51.2 | 50.5 | 50.5 | 0.71 |
| 0.412 | -0.38 | 24.5 | 23.1 | 25.0 | 24.2 | 0.98 |
| 0.137 | -0.86 | 10.2 | 11.5 | 9.8 | 10.5 | 0.89 |
| 0.046 | -1.34 | 4.1 | 3.8 | 4.5 | 4.1 | 0.36 |
| 0.015 | -1.82 | 1.5 | 1.9 | 1.2 | 1.5 | 0.35 |
| 0.000 | N/A | 0.0 | 0.0 | 0.0 | 0.0 | 0.00 |
Table 2: Summary of Curve Fitting Results
| Parameter | Value |
|---|---|
| IC50 | 1.21 µM |
| Hill Slope | 1.15 |
| R² | 0.998 |
Troubleshooting Guide
Q3: My replicate wells show high variability. What should I check?
A3: High variability between replicates is a common issue that can obscure results.[6] Consider the following:
-
Pipetting Technique: Ensure pipettes are calibrated and used correctly. Pre-wetting tips and using consistent, slow pipetting motions can improve accuracy. For cell seeding, use a multichannel pipette and ensure the cell suspension is mixed thoroughly before and during plating to prevent settling.[6]
-
Cell Distribution: After plating, let the plate sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[6]
-
Edge Effect: Evaporation is higher in the outer wells of a microplate, which can affect cell growth and compound concentration. As mentioned in the protocol, avoid using the outer 36 wells for experimental samples and instead fill them with sterile liquid to act as a humidity barrier.[6]
Q4: I am not seeing a dose-dependent effect. What are the possible reasons?
A4: A flat dose-response curve can be caused by several factors:
-
Compound Inactivity: Verify the integrity of your this compound stock. Check the expiration date and ensure it was stored correctly.
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit a response or too high (already at maximal effect). Perform a wider range-finding experiment first (e.g., using 10-fold dilutions from 100 µM to 1 nM).
-
Cell Line Insensitivity: The chosen cell line may not express sufficient levels of Tissue Factor (TF) to be sensitive to this compound's mechanism. Confirm TF expression in your cell line via methods like qPCR, Western blot, or flow cytometry.
-
Assay Incubation Time: The incubation time may be too short for the compound to exert its effect or too long, leading to cell death from other factors. An incubation time optimization experiment may be necessary.
Q5: The dose-response curve is very steep (Hill slope > 1.5). What does this mean?
A5: A steep dose-response curve, where a small change in concentration leads to a large change in inhibition, can indicate several phenomena. One common reason in enzyme inhibitor studies is when the concentration of the target enzyme is significantly higher than the inhibitor's dissociation constant (Kd).[8][9] In this "stoichiometric inhibition" regime, the IC50 value becomes dependent on the enzyme concentration rather than reflecting the true binding affinity.[8] While less common in cell-based assays, it can also suggest positive cooperativity or off-target effects at higher concentrations.
Q6: My background signal is too high. How can I reduce it?
A6: High background can reduce the dynamic range of your assay.
-
Media Autofluorescence: If using a fluorescence-based assay, components like phenol red or fetal bovine serum in the media can cause background fluorescence. Consider using phenol red-free media or performing the final measurement in a buffer like PBS.[10]
-
Reagent Issues: Ensure reagents are not expired and have been stored properly.[6] Titrate antibody concentrations (for assays like ELISA or In-Cell Westerns) to find the lowest concentration that provides a specific signal without increasing background.[6]
-
Incorrect Plate Choice: For luminescence assays, always use solid white plates to maximize signal and prevent crosstalk between wells. For fluorescence, use black plates to quench background fluorescence.[11]
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phase 2 Study of this compound, a Factor VIIa Inhibitor in Combination with Gemcitabine for Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II pharmacokinetic and pharmacodynamic study of this compound, a coagulation factor VIIa (FVIIa) inhibitor, in advanced pancreatic cancer patients receiving treatment with gemcitabine. - ASCO [asco.org]
- 6. benchchem.com [benchchem.com]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.docking.org [files.docking.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Factor VIIa Inhibitor Experiments
Welcome to the technical support center for researchers working with Factor VIIa (FVIIa) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: My FVIIa inhibitor shows variable potency in different assays. Why is this happening?
A1: Discrepancies in inhibitor potency across different assays (e.g., clot-based vs. chromogenic) are a common observation. This variability can arise from several factors:
-
Assay Principle: Clot-based assays, such as the Prothrombin Time (PT), measure the end-point of fibrin clot formation, involving multiple coagulation factors. Chromogenic assays, on the other hand, typically measure the activity of FVIIa on a specific synthetic substrate. An inhibitor might have different effects on the complex enzymatic interactions in a clotting cascade versus a purified substrate system.
-
Reagent Composition: The concentration and source of tissue factor (TF), phospholipids, and calcium can vary between assay kits, influencing the inhibitor's apparent potency.
-
Off-Target Effects: The inhibitor might not be entirely specific for FVIIa and could be affecting other proteases in the coagulation cascade, which would be more apparent in clot-based assays.[1]
Q2: I'm observing poor solubility or precipitation of my small molecule FVIIa inhibitor in my assay buffer. What can I do?
A2: Poor solubility is a frequent challenge with small molecule inhibitors. Here are some troubleshooting steps:
-
Solvent Selection: Ensure the initial stock solution is prepared in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Working Dilutions: When preparing working dilutions, it's crucial to add the inhibitor stock solution to the aqueous buffer in a stepwise manner with vigorous mixing to avoid precipitation.
-
Buffer Composition: The pH and ionic strength of your assay buffer can impact solubility. Consider screening different buffer conditions. The presence of proteins like bovine serum albumin (BSA) in the buffer can sometimes help to maintain the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the final working solution can help to dissolve small aggregates.
Q3: How can I be sure that the inhibitory effect I'm seeing is specific to FVIIa?
A3: Demonstrating specificity is critical. A multi-pronged approach is recommended:
-
Counter-Screening: Test your inhibitor against other related serine proteases in the coagulation cascade, such as Factor Xa, Factor IXa, and thrombin, to assess for off-target inhibition.[1]
-
Activity-Based Probes: If available, activity-based probes for FVIIa can be used in competitive binding experiments to demonstrate that your inhibitor interacts with the active site of FVIIa.
-
Molecular Modeling: In silico docking studies can provide insights into the potential binding mode of your inhibitor to FVIIa and predict its selectivity against other proteases.
Troubleshooting Guides
Problem 1: Inconsistent results in Prothrombin Time (PT) assays.
Symptoms:
-
High variability in clotting times between replicate wells.
-
Non-linear dose-response curves.
-
Unexpected prolongation or shortening of clotting time at certain inhibitor concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visually inspect wells for precipitation. Prepare fresh inhibitor dilutions and consider the solubility troubleshooting steps mentioned in the FAQs. |
| Reagent Variability | Use a consistent source and lot of PT reagent. Ensure proper reconstitution and pre-warming of the reagent as per the manufacturer's instructions. |
| Pipetting Errors | Use calibrated pipettes and reverse pipetting for viscous solutions. Ensure rapid and consistent addition of the trigger reagent (e.g., CaCl2) to all wells. |
| Interference with other factors | The inhibitor may be affecting other vitamin K-dependent factors. Test the inhibitor's effect on plasmas deficient in other factors (e.g., Factor X, Factor V). |
| Cold Activation of FVII | Avoid storing plasma samples at refrigerated temperatures for extended periods as this can cause cold activation of Factor VII, leading to a shortened PT.[2] |
Problem 2: Unexpected results in activated Partial Thromboplastin Time (aPTT) assays.
Symptoms:
-
Shortening of the aPTT at high concentrations of a FVIIa inhibitor.
-
Lack of a clear dose-dependent prolongation of aPTT.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Tissue Factor-Independent FX Activation | High concentrations of rFVIIa can directly activate Factor X in the absence of tissue factor, leading to a shortening of the aPTT.[3] While you are using an inhibitor, the mechanism of inhibition might influence this phenomenon. |
| Lupus Anticoagulant Interference | If using patient plasma samples, the presence of a lupus anticoagulant can interfere with aPTT assays, potentially masking the effect of the FVIIa inhibitor.[4] |
| Reagent Sensitivity | Different aPTT reagents have varying sensitivities to coagulation factor inhibitors. Consider testing with a different aPTT reagent. |
Problem 3: Artifacts in Chromogenic FVIIa Activity Assays.
Symptoms:
-
High background signal in the absence of FVIIa.
-
Non-Michaelis-Menten kinetics.
-
Inhibitor appears to be an activator at low concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Substrate Instability | Ensure the chromogenic substrate is properly stored and protected from light. Prepare fresh substrate solutions for each experiment. |
| Inhibitor Interference with Detection | The inhibitor itself might absorb light at the same wavelength as the chromogenic product. Run a control with the inhibitor alone to check for absorbance. |
| Compound Aggregation | At high concentrations, some small molecules can form aggregates that can either inhibit or enhance enzyme activity non-specifically. Including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer can help to mitigate this. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Ensure the FVIIa concentration is in the linear range of the assay. |
Experimental Protocols
Protocol 1: Prothrombin Time (PT) Assay for FVIIa Inhibitor Potency
-
Reagent Preparation:
-
Reconstitute PT reagent (containing relipidated tissue factor) according to the manufacturer's instructions and pre-warm to 37°C.
-
Prepare a series of dilutions of the FVIIa inhibitor in a suitable buffer (e.g., HEPES-buffered saline with 0.1% BSA).
-
Prepare normal pooled plasma (NPP) by centrifuging citrated whole blood from healthy donors.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of NPP to each well.
-
Add 5 µL of the FVIIa inhibitor dilution or vehicle control to the wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed PT reagent to each well.
-
Immediately measure the time to clot formation using a coagulometer.
-
-
Data Analysis:
-
Plot the clotting time (in seconds) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that doubles the clotting time compared to the vehicle control.
-
Protocol 2: Chromogenic FVIIa Activity Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM CaCl2, 1 mg/ml BSA, pH 7.4).[5]
-
Reconstitute recombinant human FVIIa and soluble tissue factor (sTF) in the assay buffer.
-
Prepare a chromogenic substrate for FVIIa (e.g., S-2288) according to the manufacturer's instructions.[5]
-
Prepare serial dilutions of the FVIIa inhibitor in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add FVIIa and sTF to each well.
-
Add the FVIIa inhibitor dilution or vehicle control.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance).
-
Plot the percentage of FVIIa activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Quantitative Data Summary
| Assay Type | Typical Inhibitor Concentration Range | Key Parameters Measured | Common Pitfalls |
| Prothrombin Time (PT) | 0.1 - 100 µM | Clotting Time (seconds), IC50 | Reagent variability, inhibitor precipitation |
| aPTT | 0.1 - 100 µM | Clotting Time (seconds) | Paradoxical shortening, reagent sensitivity |
| Chromogenic Assay | 1 nM - 10 µM | Rate of substrate cleavage, IC50, Ki | Substrate instability, compound interference |
Visualizations
Caption: FVIIa signaling pathway and point of inhibition.
Caption: General experimental workflow for FVIIa inhibitors.
References
- 1. Inhibitors of the initiation of coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldhealthexpo.com [worldhealthexpo.com]
- 3. Mechanism by which recombinant factor VIIa shortens the aPTT: activation of factor X in the absence of tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering the substrate and inhibitor specificities of human coagulation Factor VIIa - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
